molecular formula C16H12O2S B281783 (9-Anthrylsulfanyl)acetic acid

(9-Anthrylsulfanyl)acetic acid

Cat. No.: B281783
M. Wt: 268.3 g/mol
InChI Key: HJDCPALGGGFNOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-Anthrylsulfanyl)acetic acid is a useful research compound. Its molecular formula is C16H12O2S and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

2-anthracen-9-ylsulfanylacetic acid

InChI

InChI=1S/C16H12O2S/c17-15(18)10-19-16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2,(H,17,18)

InChI Key

HJDCPALGGGFNOO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O

Origin of Product

United States

Q & A

Q. What synthetic routes are most effective for producing (9-Anthrylsulfanyl)acetic acid with high purity, and how can side products be minimized?

Methodological Answer :

  • Synthesis : The compound can be synthesized via nucleophilic substitution between 9-anthrylsulfanyl derivatives and haloacetic acids. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor SN2 mechanisms and reduce competing elimination reactions .
  • Purification : Use recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to isolate the product. Monitor purity via thin-layer chromatography (TLC) with UV visualization .
  • Quantitative Analysis : Titration with standardized NaOH (using phenolphthalein) can confirm carboxylic acid functionality, though errors from residual solvents or byproducts may require correction via NMR or mass spectrometry (MS) .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR to confirm anthracene ring protons (δ 7.5–8.5 ppm) and the sulfanyl-acetic acid moiety (δ 3.5–4.0 ppm for –SCH2_2–). 13C^{13}C-NMR resolves carbonyl (δ 170–175 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects the deprotonated molecular ion [M–H]^-. High-resolution MS (HRMS) validates molecular formula .
  • Infrared (IR) Spectroscopy : Confirm C=O stretch (~1700 cm1^{-1}) and S–C bond vibrations (~650 cm1^{-1}) .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study the role of this compound in microbial or enzymatic pathways?

Methodological Answer :

  • Isotopic Labeling : Introduce 13C^{13}C-labeled substrates (e.g., glucose or acetate) to track incorporation into downstream metabolites. Use gas chromatography-mass spectrometry (GC-MS) to quantify labeled intermediates .
  • Network Modeling : Construct a stoichiometric model of the metabolic network, integrating enzyme kinetics (e.g., Michaelis-Menten parameters) for the target compound. Tools like COBRApy or MetaFlux can simulate flux distributions .
  • Validation : Compare computational predictions with experimental data (e.g., extracellular metabolite concentrations) and adjust model constraints to resolve discrepancies .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound under varying pH conditions?

Methodological Answer :

  • pH-Dependent Studies : Conduct kinetic assays across a pH range (3–10) to map reaction rates. Use phosphate or acetate buffers to stabilize pH, and confirm stability via UV-Vis spectroscopy .
  • Competing Pathways : Identify side reactions (e.g., hydrolysis of the sulfanyl group) via LC-MS/MS. Use Arrhenius plots to differentiate thermal vs. pH-driven degradation .
  • Statistical Analysis : Apply multivariate regression to isolate pH effects from confounding variables (e.g., ionic strength). Replicate experiments ≥3 times to assess reproducibility .

Q. How can proteomic approaches elucidate interactions between this compound and cellular targets?

Methodological Answer :

  • 2D-PAGE Analysis : Resolve protein extracts from treated vs. control cells. Stain with Coomassie or Sypro Ruby to detect differential expression (>50% change). Identify spots via MALDI-TOF/TOF .
  • Pull-Down Assays : Immobilize the compound on affinity resins to capture binding partners. Validate interactions with Western blotting or surface plasmon resonance (SPR) .
  • Pathway Enrichment : Use tools like STRING or DAVID to map enriched pathways (e.g., oxidative stress response) among differentially expressed proteins .

Q. What methodologies optimize the compound’s stability in aqueous solutions for in vitro studies?

Methodological Answer :

  • Solvent Screening : Test co-solvents (e.g., DMSO, ethanol) to enhance solubility while minimizing hydrolysis. Use dynamic light scattering (DLS) to monitor aggregation .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) and reconstitute in buffered solutions pre-equilibrated to target pH .
  • Accelerated Stability Testing : Store solutions at elevated temperatures (40–60°C) and extrapolate degradation rates using the Arrhenius equation .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response experiments to account for the compound’s cytotoxicity?

Methodological Answer :

  • Pilot Studies : Perform MTT assays across a broad concentration range (nM–mM) to establish IC50_{50}. Include positive controls (e.g., cisplatin) and normalize to vehicle-treated cells .
  • Time-Course Analysis : Measure viability at 24, 48, and 72 hours to distinguish acute vs. chronic toxicity. Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves .

Q. What statistical frameworks are recommended for analyzing contradictory data in multi-institutional studies?

Methodological Answer :

  • Meta-Analysis : Aggregate datasets using random-effects models to account for inter-lab variability. Assess heterogeneity via I2^2 statistics and publish raw data in repositories like Figshare .
  • Sensitivity Analysis : Vary assumptions (e.g., exclusion criteria, normalization methods) to test result robustness. Report confidence intervals for key parameters .

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